4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide
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Overview
Description
4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to an amino-methoxyethyl side chain. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions often include the use of an ionic liquid as a recycling agent, which acts as a co-solvent, catalyst, and phase separation agent . This method is advantageous due to its mild reaction conditions, low production cost, and potential for industrial-scale application.
Industrial Production Methods
Industrial production of benzonitriles, including 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride, often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride include:
Noradrenaline methyl ether: A related compound with similar structural features.
4-[(1R)-1-Aminoethyl]benzonitrile: Another benzonitrile derivative with comparable properties.
Uniqueness
What sets 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride apart from these similar compounds is its specific amino-methoxyethyl side chain, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
4-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLLQEIKDNXXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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